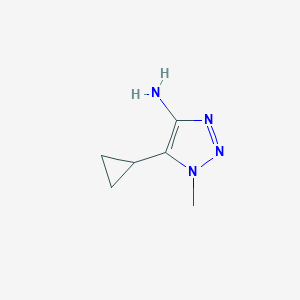
Viniferone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viniferone A is a naturally occurring stilbenoid compound with the chemical formula C15H14O8 and a molecular weight of 322.27 g/mol . . This compound is known for its potential biological activities and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Viniferone A can be synthesized through several chemical routes. One common method involves the oxidative coupling of resveratrol, a well-known stilbenoid, under specific conditions . The reaction typically requires the presence of an oxidizing agent such as potassium ferricyanide or silver oxide, and the process is carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound often involves the extraction from grapevine by-products, such as grape pomace and grape cane . These by-products are rich in stilbenoids, including this compound, and can be processed using techniques like maceration and Soxhlet extraction . The extraction conditions, such as temperature and solvent type, are optimized to maximize the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Viniferone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, silver oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Applications De Recherche Scientifique
Viniferone A has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Viniferone A involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes . Additionally, this compound can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes . These actions contribute to its potential therapeutic effects in various diseases.
Comparaison Avec Des Composés Similaires
Viniferone A is similar to other stilbenoid compounds such as resveratrol, piceatannol, and pterostilbene . it is unique in its specific molecular structure and the distinct biological activities it exhibits . For example:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, but this compound may have enhanced stability and bioavailability.
Piceatannol: Shares similar antioxidant properties, but this compound may have different molecular targets.
Pterostilbene: Exhibits similar therapeutic effects, but this compound may have a different mechanism of action.
Propriétés
Numéro CAS |
695188-35-3 |
|---|---|
Formule moléculaire |
C15H14O8 |
Poids moléculaire |
322.27 g/mol |
Nom IUPAC |
2-[(2S)-5-oxo-3-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C15H14O8/c16-6-1-9(17)7-3-10(18)15(23-11(7)2-6)8-4-14(21)22-12(8)5-13(19)20/h1-2,4,10,12,15-18H,3,5H2,(H,19,20)/t10-,12-,15+/m0/s1 |
Clé InChI |
KUJDOUXXVFFHCT-ITDIGPHOSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)O[C@H]3CC(=O)O)O |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)OC3CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


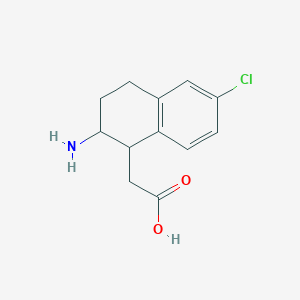
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)

![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
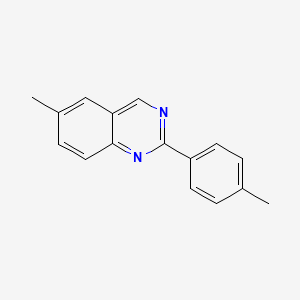
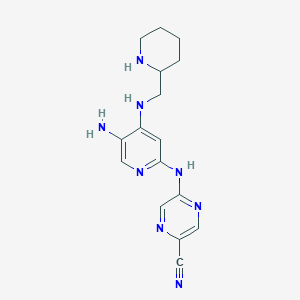
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
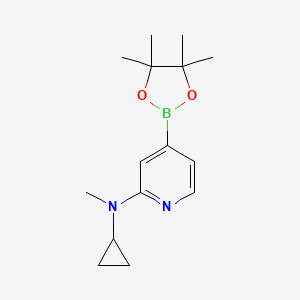
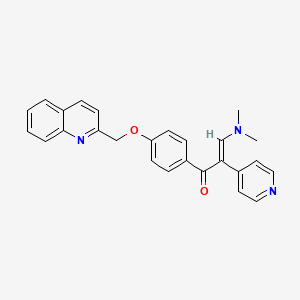
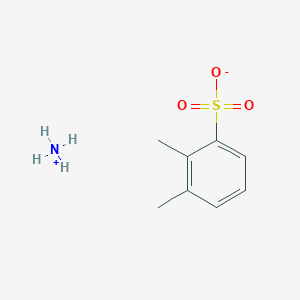
![tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B12337397.png)
![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)
